molecular formula C15H12ClNO3 B11125517 N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

Cat. No.: B11125517
M. Wt: 289.71 g/mol
InChI Key: KQSNNXFEQJCFFB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenyl and a hydroxy-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-oxoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxy-oxoethyl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H12ClNO3

Molecular Weight

289.71 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]benzamide

InChI

InChI=1S/C15H12ClNO3/c16-12-8-6-10(7-9-12)13(18)15(20)17-14(19)11-4-2-1-3-5-11/h1-9,15,20H,(H,17,19)

InChI Key

KQSNNXFEQJCFFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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